![molecular formula C16H18N2O B258911 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile, commonly known as DIMBOA, is a naturally occurring compound found in various plants. It belongs to the class of benzoxazinoids and has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of DIMBOA is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and pathways involved in the growth and survival of microorganisms and insects. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
DIMBOA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth and survival of various microorganisms and insects. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. DIMBOA has also been shown to enhance plant growth and provide protection against pests and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIMBOA in lab experiments is its low cost and high yield. The compound can be easily extracted from plants and synthesized in the lab. Another advantage is its broad range of applications in various scientific research fields. However, one of the limitations of using DIMBOA in lab experiments is its potential toxicity to humans and animals. Therefore, caution should be exercised when handling the compound.
Zukünftige Richtungen
There are several future directions related to DIMBOA. One of the future directions is the development of novel synthetic methods for the compound. Another future direction is the identification of new applications for the compound in various scientific research fields. Additionally, further studies are needed to fully understand the mechanism of action of DIMBOA and its potential toxicity to humans and animals.
Synthesemethoden
The synthesis of DIMBOA can be achieved through various methods, including chemical synthesis and extraction from plants. The chemical synthesis involves the reaction of 2-hydroxy-3-methylbenzonitrile with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst. The extraction method involves the isolation of DIMBOA from plants such as maize, wheat, and rye. The extraction method is preferred due to the low cost and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
DIMBOA has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential applications in cancer research, where it has been shown to possess anti-cancer properties. DIMBOA has also been studied for its potential applications in the field of agriculture, where it has been shown to enhance plant growth and provide protection against pests and diseases.
Eigenschaften
Produktname |
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile |
---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-methylbenzonitrile |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-6-12(10-17)15(11)18-13-7-14(19)9-16(2,3)8-13/h4-7,18H,8-9H2,1-3H3 |
InChI-Schlüssel |
YCYWHFQKGCCNCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1NC2=CC(=O)CC(C2)(C)C)C#N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C#N)NC2=CC(=O)CC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.